7-Bromo-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Bromo-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14952623
InChI: InChI=1S/C23H14BrClN2O3/c1-12-3-2-4-18(26-12)27-20(13-5-8-15(25)9-6-13)19-21(28)16-11-14(24)7-10-17(16)30-22(19)23(27)29/h2-11,20H,1H3
SMILES:
Molecular Formula: C23H14BrClN2O3
Molecular Weight: 481.7 g/mol

7-Bromo-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14952623

Molecular Formula: C23H14BrClN2O3

Molecular Weight: 481.7 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C23H14BrClN2O3
Molecular Weight 481.7 g/mol
IUPAC Name 7-bromo-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C23H14BrClN2O3/c1-12-3-2-4-18(26-12)27-20(13-5-8-15(25)9-6-13)19-21(28)16-11-14(24)7-10-17(16)30-22(19)23(27)29/h2-11,20H,1H3
Standard InChI Key SSIDJGSCDMDBJY-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)Cl

Introduction

7-Bromo-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a chromeno-pyrrole core, which is functionalized with a bromine atom, a chlorophenyl group, and a methylpyridinyl moiety. These structural elements make it a promising candidate for various applications in drug development and biochemical research.

Synthesis

The synthesis of 7-Bromo-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Techniques such as the Suzuki–Miyaura coupling reaction are often employed to achieve the desired structural modifications. The synthesis may utilize reagents like boronic acids for coupling reactions and solvents such as dimethylformamide or toluene to facilitate the reactions.

Biological Activities and Potential Applications

This compound is of interest in medicinal chemistry due to its potential biological activities. The unique structural features allow it to interact with specific biological targets, such as enzymes or receptors, potentially modulating biological responses. Detailed studies are required to elucidate the precise molecular interactions and pathways involved in its action.

Chemical Transformations and Stability

7-Bromo-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical transformations, such as oxidation, depending on the choice of reagents and conditions. The compound exhibits stability under various conditions (e.g., temperature and pH) and is soluble in organic solvents like ethanol or dimethyl sulfoxide.

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